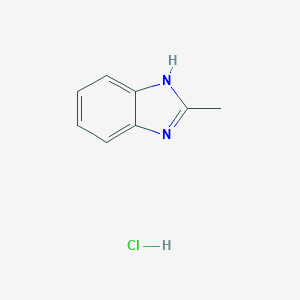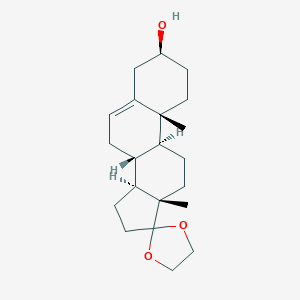![molecular formula C9H9NO B161048 Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) CAS No. 135096-23-0](/img/structure/B161048.png)
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring fused with an oxirene ring. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and organic synthesis.
Mécanisme D'action
The mechanism of action of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is its potential use as a drug candidate for the treatment of cancer and inflammation. Its unique structure and mechanism of action make it a promising candidate for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI). One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its interaction with specific enzymes and proteins. Additionally, further studies may be needed to optimize the synthesis of this compound and improve its solubility in water.
Méthodes De Synthèse
The synthesis of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) involves several steps. The first step involves the preparation of 2-aminobenzaldehyde, which is then reacted with ethyl acetoacetate to form the intermediate compound, 2-(1-phenylethylidene)hydrazinecarboxamide. This intermediate is then cyclized with an isocyanide to form the final product, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI).
Applications De Recherche Scientifique
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has shown potential applications in medicinal chemistry as a potential drug candidate. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Propriétés
Numéro CAS |
135096-23-0 |
|---|---|
Nom du produit |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(1aR,7bS)-1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1 |
Clé InChI |
UERUOXROMVBEBV-BDAKNGLRSA-N |
SMILES isomérique |
C1CC2=C(C=CC=N2)[C@H]3[C@@H]1O3 |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
SMILES canonique |
C1CC2=C(C=CC=N2)C3C1O3 |
Synonymes |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



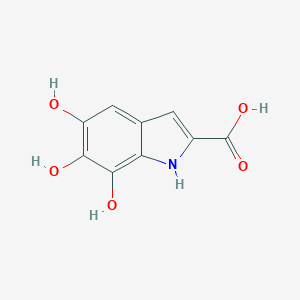
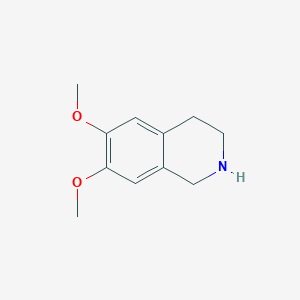
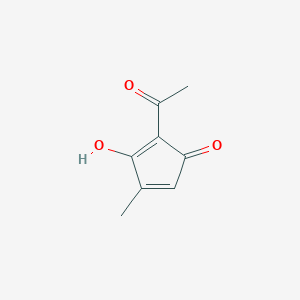
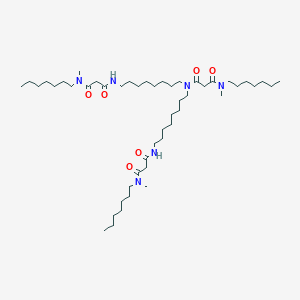
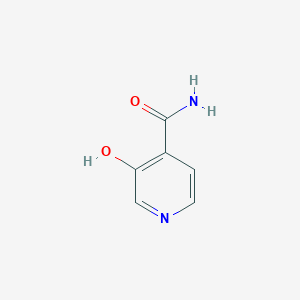
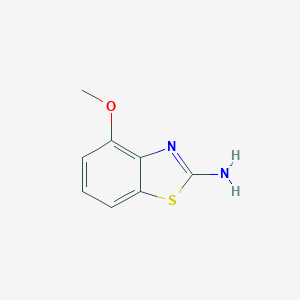

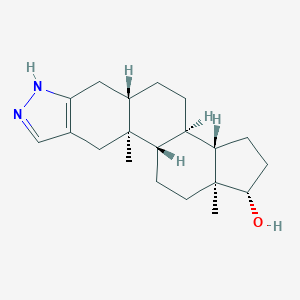
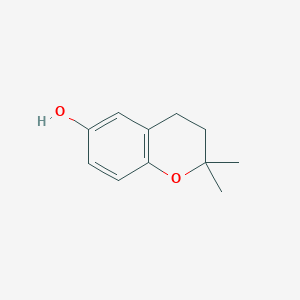

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

